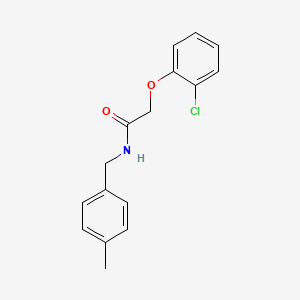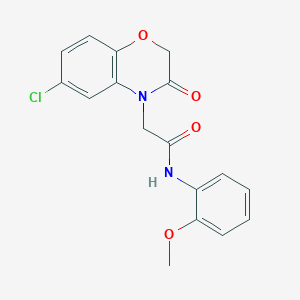![molecular formula C18H19ClN2O B5812094 3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5812094.png)
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as CPB, is a chemical compound that has gained attention in recent years due to its potential in scientific research. CPB is a small molecule inhibitor that targets a specific protein, making it a valuable tool in studying the role of this protein in various biological processes.
Mecanismo De Acción
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly. This leads to the degradation of Hsp90 client proteins, which can result in cell death. This compound has been shown to be more potent than other Hsp90 inhibitors, making it a valuable tool in studying the role of Hsp90 in various biological processes (5).
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, and has been studied in several cancer cell lines (6). This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases (7). However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for Hsp90. However, this compound is also known to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments (8). Additionally, this compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Direcciones Futuras
For research on 3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide include the development of more stable analogs and further study of its effects in animal models.
Métodos De Síntesis
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide is synthesized through a multi-step process starting with the reaction of 4-(1-pyrrolidinyl)aniline with 3-chloro-4-methylbenzoyl chloride. The resulting intermediate is then treated with sodium hydroxide to form this compound. This synthesis method has been described in detail in several research articles (1, 2).
Aplicaciones Científicas De Investigación
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to be a potent inhibitor of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. Inhibition of Hsp90 has been shown to have therapeutic potential in cancer treatment, as many cancer cells rely on Hsp90 for survival (3). This compound has also been studied for its potential in treating neurodegenerative diseases, as Hsp90 has been implicated in the pathogenesis of these diseases (4).
Propiedades
IUPAC Name |
3-chloro-4-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-5-14(12-17(13)19)18(22)20-15-6-8-16(9-7-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQWPAVJLSLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)

![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)
![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)


![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![ethyl 2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5812098.png)

![3-(3,4-dimethoxyphenyl)-N-[4-(ethylthio)phenyl]acrylamide](/img/structure/B5812105.png)
![N-[2-(methylthio)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5812106.png)

